molecular formula C12H14O2S B14412378 Ethyl 4-[2-(methylsulfanyl)ethenyl]benzoate CAS No. 82525-11-9

Ethyl 4-[2-(methylsulfanyl)ethenyl]benzoate

Cat. No.: B14412378
CAS No.: 82525-11-9
M. Wt: 222.31 g/mol
InChI Key: PDRRMAFJDGJCQK-UHFFFAOYSA-N
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Description

Ethyl 4-[2-(methylsulfanyl)ethenyl]benzoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to a benzoic acid derivative, which is further substituted with a methylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[2-(methylsulfanyl)ethenyl]benzoate typically involves the esterification of 4-[2-(methylsulfanyl)ethenyl]benzoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:

4-[2-(methylsulfanyl)ethenyl]benzoic acid+ethanolacid catalystEthyl 4-[2-(methylsulfanyl)ethenyl]benzoate+water\text{4-[2-(methylsulfanyl)ethenyl]benzoic acid} + \text{ethanol} \xrightarrow{\text{acid catalyst}} \text{this compound} + \text{water} 4-[2-(methylsulfanyl)ethenyl]benzoic acid+ethanolacid catalyst​Ethyl 4-[2-(methylsulfanyl)ethenyl]benzoate+water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced purification techniques such as distillation and crystallization ensures the production of high-purity ester suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[2-(methylsulfanyl)ethenyl]benzoate can undergo several types of chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The benzoate moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nitric acid (for nitration), halogens (for halogenation)

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Nitrobenzoates, halobenzoates

Scientific Research Applications

Ethyl 4-[2-(methylsulfanyl)ethenyl]benzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 4-[2-(methylsulfanyl)ethenyl]benzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the methylsulfanyl group can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Ethyl 4-[2-(methylsulfanyl)ethenyl]benzoate can be compared with other similar compounds, such as:

    Ethyl benzoate: Lacks the methylsulfanyl group, making it less reactive in certain chemical transformations.

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group, which can affect its physical and chemical properties.

    Ethyl 4-methylbenzoate: Lacks the ethenyl and methylsulfanyl groups, resulting in different reactivity and applications.

The unique combination of the ethyl ester, ethenyl, and methylsulfanyl groups in this compound imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

82525-11-9

Molecular Formula

C12H14O2S

Molecular Weight

222.31 g/mol

IUPAC Name

ethyl 4-(2-methylsulfanylethenyl)benzoate

InChI

InChI=1S/C12H14O2S/c1-3-14-12(13)11-6-4-10(5-7-11)8-9-15-2/h4-9H,3H2,1-2H3

InChI Key

PDRRMAFJDGJCQK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C=CSC

Origin of Product

United States

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